Cas no 1344950-02-2 ((1R)-1-(Furan-3-yl)ethan-1-ol)

(1R)-1-(Furan-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a furan ring at the 3-position. This compound is of interest in synthetic organic chemistry due to its utility as a building block for pharmaceuticals, agrochemicals, and fine chemicals. The (R)-enantiomer offers stereochemical precision, making it valuable for asymmetric synthesis and chiral auxiliary applications. Its furan moiety provides reactivity for further functionalization, while the hydroxyl group enables derivatization into esters, ethers, or other intermediates. The compound’s well-defined stereochemistry ensures consistency in enantioselective reactions, supporting research in catalysis and medicinal chemistry. Suitable for use under inert conditions, it is typically supplied with high enantiomeric purity.
(1R)-1-(Furan-3-yl)ethan-1-ol structure
(1R)-1-(Furan-3-yl)ethan-1-ol structure
Product Name:(1R)-1-(Furan-3-yl)ethan-1-ol
CAS No:1344950-02-2
MF:C6H8O2
MW:112.126522064209
CID:5043682
PubChem ID:1488815
Update Time:2025-05-27

(1R)-1-(Furan-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(furan-3-yl)ethan-1-ol
    • (1R)-1-(furan-3-yl)ethanol
    • (1R)-1-(3-Furyl)ethanol
    • NE59733
    • EN300-105484
    • (R)-1-(FURAN-3-YL)ETHAN-1-OL
    • AT17477
    • 1344950-02-2
    • CS-0308029
    • AKOS017508514
    • (1R)-1-(Furan-3-yl)ethan-1-ol
    • Inchi: 1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1
    • InChI Key: JFYCKQFLCOKZGA-RXMQYKEDSA-N
    • SMILES: O1C=CC(=C1)[C@@H](C)O

Computed Properties

  • Exact Mass: 112.052429494g/mol
  • Monoisotopic Mass: 112.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 72.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 33.4

(1R)-1-(Furan-3-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R990120-10mg
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2
10mg
$ 70.00 2022-06-03
TRC
R990120-50mg
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2
50mg
$ 250.00 2022-06-03
TRC
R990120-100mg
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2
100mg
$ 365.00 2022-06-03
Enamine
EN300-105484-0.05g
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2 95%
0.05g
$226.0 2023-10-28
Enamine
EN300-105484-0.1g
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2 95%
0.1g
$337.0 2023-10-28
Enamine
EN300-105484-0.25g
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2 95%
0.25g
$481.0 2023-10-28
Enamine
EN300-105484-0.5g
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2 95%
0.5g
$758.0 2023-10-28
Enamine
EN300-105484-1.0g
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2 95%
1g
$971.0 2023-06-10
Enamine
EN300-105484-2.5g
(1R)-1-(furan-3-yl)ethan-1-ol
1344950-02-2 95%
2.5g
$1903.0 2023-10-28
Enamine
EN300-105484-5.0g
(1R)-1-(furan-3-yl)ethan-1-ol
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$2816.0 2023-06-10
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